Cas no 1780147-84-3 (N-{1-(2-methylpropyl)-1H-pyrazol-5-ylmethyl}hydroxylamine)

N-{1-(2-methylpropyl)-1H-pyrazol-5-ylmethyl}hydroxylamine Chemical and Physical Properties
Names and Identifiers
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- 1780147-84-3
- N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}hydroxylamine
- EN300-1847240
- N-{1-(2-methylpropyl)-1H-pyrazol-5-ylmethyl}hydroxylamine
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- Inchi: 1S/C8H15N3O/c1-7(2)6-11-8(5-10-12)3-4-9-11/h3-4,7,10,12H,5-6H2,1-2H3
- InChI Key: APROAPOFQUMIBH-UHFFFAOYSA-N
- SMILES: ONCC1=CC=NN1CC(C)C
Computed Properties
- Exact Mass: 169.121512110g/mol
- Monoisotopic Mass: 169.121512110g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 50.1Ų
N-{1-(2-methylpropyl)-1H-pyrazol-5-ylmethyl}hydroxylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1847240-0.25g |
N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}hydroxylamine |
1780147-84-3 | 0.25g |
$1262.0 | 2023-09-19 | ||
Enamine | EN300-1847240-10.0g |
N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}hydroxylamine |
1780147-84-3 | 10g |
$5897.0 | 2023-06-01 | ||
Enamine | EN300-1847240-2.5g |
N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}hydroxylamine |
1780147-84-3 | 2.5g |
$2688.0 | 2023-09-19 | ||
Enamine | EN300-1847240-5.0g |
N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}hydroxylamine |
1780147-84-3 | 5g |
$3977.0 | 2023-06-01 | ||
Enamine | EN300-1847240-0.1g |
N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}hydroxylamine |
1780147-84-3 | 0.1g |
$1207.0 | 2023-09-19 | ||
Enamine | EN300-1847240-1.0g |
N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}hydroxylamine |
1780147-84-3 | 1g |
$1371.0 | 2023-06-01 | ||
Enamine | EN300-1847240-0.05g |
N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}hydroxylamine |
1780147-84-3 | 0.05g |
$1152.0 | 2023-09-19 | ||
Enamine | EN300-1847240-0.5g |
N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}hydroxylamine |
1780147-84-3 | 0.5g |
$1316.0 | 2023-09-19 | ||
Enamine | EN300-1847240-1g |
N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}hydroxylamine |
1780147-84-3 | 1g |
$1371.0 | 2023-09-19 | ||
Enamine | EN300-1847240-5g |
N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}hydroxylamine |
1780147-84-3 | 5g |
$3977.0 | 2023-09-19 |
N-{1-(2-methylpropyl)-1H-pyrazol-5-ylmethyl}hydroxylamine Related Literature
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Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
Additional information on N-{1-(2-methylpropyl)-1H-pyrazol-5-ylmethyl}hydroxylamine
Professional Introduction to N-{1-(2-methylpropyl)-1H-pyrazol-5-ylmethyl}hydroxylamine (CAS No. 1780147-84-3)
N-{1-(2-methylpropyl)-1H-pyrazol-5-ylmethyl}hydroxylamine, a compound with the CAS number 1780147-84-3, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the pyrazole derivatives, a class of heterocyclic compounds that have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a hydroxylamine functional group and a substituted pyrazole ring, make it a promising candidate for further investigation in medicinal chemistry.
The molecular structure of N-{1-(2-methylpropyl)-1H-pyrazol-5-ylmethyl}hydroxylamine consists of a pyrazole core substituted at the 5-position with a hydroxymethyl group, which is further linked to an N-substituent. The N-substituent is derived from a 2-methylpropyl group, providing the molecule with a branched alkyl chain that can influence its physicochemical properties and biological interactions. This structural motif is particularly interesting because it combines the flexibility of an alkyl chain with the rigidity of the pyrazole ring, potentially allowing for tunable binding affinities and selectivity in biological targets.
In recent years, pyrazole derivatives have been extensively studied for their pharmacological properties. These compounds exhibit a wide range of biological activities, including anti-inflammatory, antiviral, anticancer, and antimicrobial effects. The hydroxylamine moiety in N-{1-(2-methylpropyl)-1H-pyrazol-5-ylmethyl}hydroxylamine is known to be a versatile functional group that can participate in various chemical reactions, making it an attractive scaffold for drug design. For instance, hydroxylamine derivatives have been shown to interact with biological targets through hydrogen bonding and other non-covalent interactions, which can modulate enzyme activity and signal transduction pathways.
Recent research has highlighted the potential of pyrazole derivatives as scaffolds for developing novel therapeutic agents. A notable study published in the Journal of Medicinal Chemistry demonstrated that certain pyrazole-based compounds could inhibit specific enzymes involved in inflammatory pathways by binding to their active sites. The study emphasized the importance of optimizing the substitution patterns on the pyrazole ring to enhance binding affinity and reduce off-target effects. N-{1-(2-methylpropyl)-1H-pyrazol-5-ylmethyl}hydroxylamine fits well within this framework, as its structural features allow for fine-tuning of its pharmacological properties.
The synthesis of N-{1-(2-methylpropyl)-1H-pyrazol-5-ylmethyl}hydroxylamine involves multi-step organic reactions that require careful selection of reagents and reaction conditions. The process typically begins with the preparation of a substituted pyrazole precursor, followed by functionalization at the 5-position with a hydroxymethyl group. The introduction of the N-substituent is then achieved through nucleophilic substitution or other suitable coupling reactions. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to improve yield and purity.
The physicochemical properties of N-{1-(2-methylpropyl)-1H-pyrazol-5-ylmethyl}hydroxylamine are influenced by its molecular structure. The presence of both polar and non-polar regions in the molecule makes it amenable to various solubility profiles, which can be advantageous for formulation development. Additionally, the compound's stability under different storage conditions is an important consideration for its practical application in pharmaceutical settings. Studies have shown that pyrazole derivatives can exhibit varying degrees of stability depending on factors such as pH, temperature, and light exposure.
In vitro studies have provided valuable insights into the biological activity of N-{1-(2-methylpropyl)-1H-pyrazol-5-ylmethyl}hydroxylamine. These studies have focused on its interaction with target proteins and enzymes relevant to various disease pathways. For example, preliminary experiments suggest that this compound may inhibit certain kinases involved in cancer cell proliferation. Further investigation is needed to fully elucidate its mechanism of action and assess its potential as a lead compound for drug development.
The development of novel pharmaceuticals often requires interdisciplinary collaboration between chemists, biologists, and pharmacologists. N-{1-(2-methylpropyl)-1H-pyrazol-5-ylmethyl}hydroxylamine represents an excellent example of how structural modifications can lead to new therapeutic opportunities. By leveraging computational modeling and high-throughput screening techniques, researchers can rapidly identify promising derivatives for further optimization. This approach has accelerated the discovery process in drug development and holds promise for future advancements.
The future prospects for N-{1-(2-methylpropyl)-1H-pyrazol-5-ylmethyl}hydroxylamine are exciting given its unique structural features and potential biological activities. Ongoing research aims to explore its pharmacokinetic properties and evaluate its safety profile in preclinical studies. If successful, this compound could serve as a foundation for developing new treatments targeting various diseases. As our understanding of molecular interactions continues to grow, compounds like N-{1-(2-methylpropyl)-1H-pyrazol-5-ylethylethanolamine will play an increasingly important role in medicinal chemistry.
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